Superior Cytotoxicity of Saquayamycin B Against Hepatoma Cells Compared to Doxorubicin
Saquayamycin B demonstrates significantly greater cytotoxicity than the clinical chemotherapeutic doxorubicin across three hepatoma carcinoma cell lines. In direct head-to-head comparison, Saquayamycin B IC50 values were 0.135 μM (HepG-2), 0.033 μM (SMMC-7721), and 0.244 μM (plc-prf-5), all markedly lower than doxorubicin [1]. Apoptosis induction in SMMC-7721 cells was confirmed via DAPI staining showing characteristic morphological changes [1].
| Evidence Dimension | Cytotoxicity (IC50, μM) |
|---|---|
| Target Compound Data | Saquayamycin B: 0.135 (HepG-2), 0.033 (SMMC-7721), 0.244 (plc-prf-5) μM |
| Comparator Or Baseline | Doxorubicin: higher IC50 values (specific values not quantified in source) |
| Quantified Difference | Superior to doxorubicin (statistically significant) |
| Conditions | MTT assay; hepatoma carcinoma cell lines HepG-2, SMMC-7721, plc-prf-5 |
Why This Matters
For researchers screening compounds against hepatocellular carcinoma, Saquayamycin B offers substantially higher potency than the standard-of-care reference compound, potentially enabling lower dosing or identification of novel mechanisms of action.
- [1] Peng A, Qu X, Liu F, Li X, Li E, Xie W. Angucycline Glycosides from an Intertidal Sediments Strain Streptomyces sp. and Their Cytotoxic Activity against Hepatoma Carcinoma Cells. Mar Drugs. 2018 Nov 27;16(12):470. doi: 10.3390/md16120470. PMID: 30486394. View Source
